3-Methyl-5-phenylisothiazole
Overview
Description
3-Methyl-5-phenylisothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are five-membered rings containing one sulfur and one nitrogen atom. The presence of a methyl group at the third position and a phenyl group at the fifth position distinguishes this compound from other isothiazoles. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-5-phenylisothiazole are currently unknown. This compound belongs to the isothiazole family, which has been associated with a wide range of biological activities . .
Mode of Action
Isothiazoles, in general, are known to interact with various biological targets, but the specific interactions and resulting changes caused by this compound remain to be elucidated .
Biochemical Pathways
Isothiazoles have been found in many biologically active compounds, suggesting that they may influence a variety of biochemical pathways . .
Result of Action
Given the diverse biological activities associated with isothiazoles, it is plausible that this compound could have a range of effects at the molecular and cellular level . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in various ways, potentially leading to changes in cell growth, differentiation, or survival .
Molecular Mechanism
The specific mechanisms of action for 3-Methyl-5-phenylisothiazole would likely depend on its specific structure and the particular biomolecules it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylisothiazole typically involves the metalation of isothiazole derivatives. One common method is the treatment of this compound with n-butyllithium, lithium isopropylcyclohexylamide, or a combination of lithium isopropylcyclohexylamide and tetramethylethylenediamine. This results in the metalation of the C-3 methyl group, which can then react with various electrophiles such as alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes to produce substituted products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar metalation and electrophilic substitution reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylisothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-3 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted isothiazoles with different functional groups .
Scientific Research Applications
3-Methyl-5-phenylisothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts
Comparison with Similar Compounds
Similar Compounds
Isothiazole: The parent compound with a similar ring structure but without the methyl and phenyl substituents.
Benzisothiazole: A benzene-fused isothiazole with different biological activities.
Thiazole: A related heterocycle with sulfur and nitrogen atoms but different substitution patterns.
Uniqueness
3-Methyl-5-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWBAYZJSQQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344905 | |
Record name | Isothiazole, 3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-45-2 | |
Record name | Isothiazole, 3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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